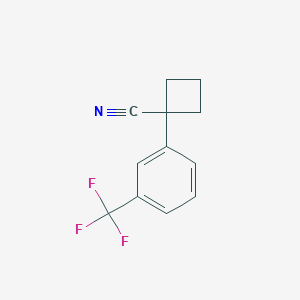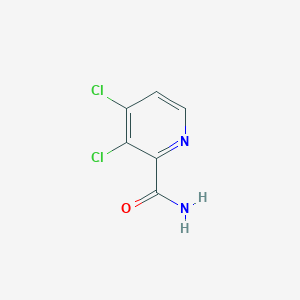
3,4-ジクロロピコリンアミド
概要
説明
3,4-Dichloropicolinamide is a heterocyclic organic compound . It has a molecular weight of 191.014760 g/mol and a molecular formula of C6H4Cl2N2O . It’s also known by other names such as 3,4-dichloro-2-pyridinecarboxamide .
Molecular Structure Analysis
The IUPAC name for 3,4-Dichloropicolinamide is 3,4-dichloropyridine-2-carboxamide . Its structure includes a pyridine ring with two chlorine atoms and a carboxamide group . For a detailed molecular structure analysis, techniques like X-ray crystallography or electron diffraction could be used .
Physical And Chemical Properties Analysis
3,4-Dichloropicolinamide has a boiling point of 275ºC and a flash point of 120ºC . It has 2 H-Bond acceptors and 1 H-Bond donor .
科学的研究の応用
水生環境における毒性評価
3,4-ジクロロピコリンアミドは、水生生物に対する毒性影響について研究されてきました。研究によると、Scenedesmus obliquusやChlorella pyrenoidosaなどの淡水微細藻類の異なる種に対して、さまざまなレベルの毒性を示す可能性があります。 これらの研究は、この化合物の環境への影響を理解し、その影響を軽減するための戦略を開発するために不可欠です .
高度酸化プロセス
この化合物は、高度酸化プロセス(AOP)を探求する研究で使用されてきました。AOPは、水酸化ラジカルとの反応による酸化を通じて、水や廃水中の有機物(および場合によっては無機物)を除去するように設計された一連の化学処理手順です。 この文脈では、3,4-ジクロロピコリンアミドは、多くの場合、さまざまなAOPの効率を評価するためのモデル汚染物質として使用されます .
分解機構
3,4-ジクロロピコリンアミドの分解機構を理解することは、環境修復の取り組みにとって不可欠です。 新規誘電体バリア放電プラズマリアクターを含む研究により、この化合物の分解効率に影響を与える要因が明らかになり、可能な鉱化経路が提案されました .
構造活性相関研究
3,4-ジクロロピコリンアミドを含む構造活性相関(SAR)研究は、化学物質の挙動を予測し、所望の生物学的特性を持つ化合物を設計するために重要です。 これらの研究は、ナノマテリアルなどの他の物質との化合物の複合毒性を評価するのに役立ちます .
ナノマテリアルとの相互作用
3,4-ジクロロピコリンアミドと二次元ナノマテリアルの相互作用は、研究の対象となっています。 これには、ナノマテリアルとの化合物の複合毒性を評価し、これらの相互作用が環境や生物にどのように影響を与えるかを理解することが含まれます .
環境汚染制御
3,4-ジクロロピコリンアミドに関する研究は、環境汚染制御にも及んでいます。 研究では、汚染物質としての役割と、他の汚染物質との相互作用を調査しており、これは効果的な汚染制御戦略を開発するために不可欠です .
将来の方向性
生化学分析
Cellular Effects
The effects of 3,4-Dichloropicolinamide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,4-Dichloropicolinamide can induce changes in gene expression, leading to the upregulation or downregulation of specific genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production within cells.
Molecular Mechanism
At the molecular level, 3,4-Dichloropicolinamide exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby disrupting normal cellular processes . This inhibition can lead to a cascade of molecular events, ultimately affecting gene expression and cellular function. The binding interactions of 3,4-Dichloropicolinamide with enzymes are highly specific, targeting particular active sites and preventing substrate binding.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloropicolinamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3,4-Dichloropicolinamide remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3,4-Dichloropicolinamide in in vitro and in vivo studies has demonstrated persistent effects on cellular function, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of 3,4-Dichloropicolinamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3,4-Dichloropicolinamide can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
3,4-Dichloropicolinamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on metabolic diseases.
Transport and Distribution
The transport and distribution of 3,4-Dichloropicolinamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution of 3,4-Dichloropicolinamide is critical for its efficacy, as it determines the concentration of the compound at its target sites.
Subcellular Localization
3,4-Dichloropicolinamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that 3,4-Dichloropicolinamide reaches its intended targets, thereby exerting its biochemical effects efficiently.
特性
IUPAC Name |
3,4-dichloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYCCTFCRIPTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631159 | |
| Record name | 3,4-Dichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025720-99-3 | |
| Record name | 3,4-Dichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

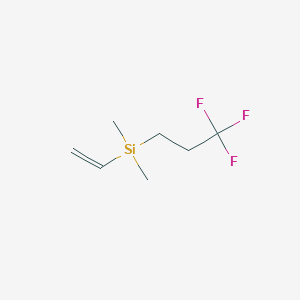
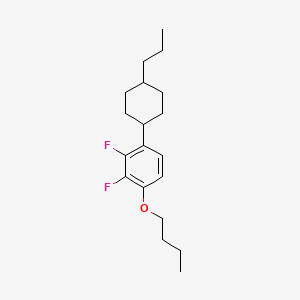

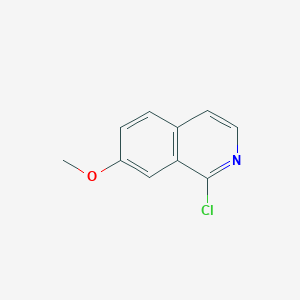
![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
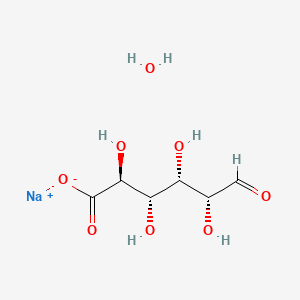
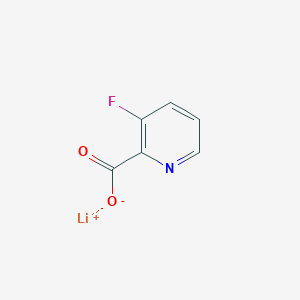

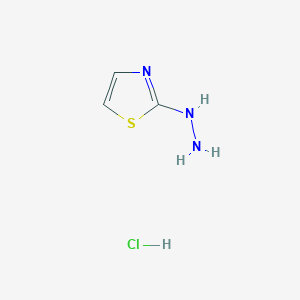
![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)

